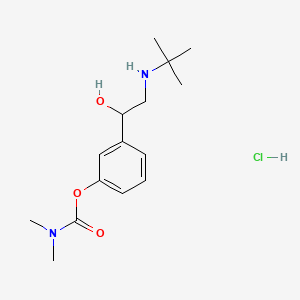
AChE/BChE-IN-3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE/BChE-IN-3 (hydrochloride) is a dual inhibitor of acetylcholinesterase and butyrylcholinesterase. It has shown significant inhibitory activity with IC50 values of 6.08 μM against electric eel acetylcholinesterase and 0.383 μM against equine serum butyrylcholinesterase . This compound is primarily used in scientific research for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .
Preparation Methods
The synthesis of AChE/BChE-IN-3 (hydrochloride) involves several stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may involve scaling up these reactions in larger reactors with continuous monitoring and control of reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
AChE/BChE-IN-3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with enhanced or altered inhibitory activity .
Scientific Research Applications
AChE/BChE-IN-3 (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
AChE/BChE-IN-3 (hydrochloride) exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in cholinergic neurotransmission. By inhibiting these enzymes, AChE/BChE-IN-3 (hydrochloride) increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling and potentially alleviating symptoms of neurodegenerative diseases . The molecular targets and pathways involved include the active sites of acetylcholinesterase and butyrylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine .
Comparison with Similar Compounds
AChE/BChE-IN-3 (hydrochloride) is unique in its dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. Similar compounds include:
Donepezil: A selective acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: A selective acetylcholinesterase inhibitor with additional allosteric modulation of nicotinic receptors.
Compared to these compounds, AChE/BChE-IN-3 (hydrochloride) offers a unique balance of inhibitory activity against both enzymes, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H25ClN2O3 |
|---|---|
Molecular Weight |
316.82 g/mol |
IUPAC Name |
[3-[2-(tert-butylamino)-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-15(2,3)16-10-13(18)11-7-6-8-12(9-11)20-14(19)17(4)5;/h6-9,13,16,18H,10H2,1-5H3;1H |
InChI Key |
ZXFNRTGUWOTYQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC=C1)OC(=O)N(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















